2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is an acetamide derivative featuring a 1-methylimidazole core substituted with a 4-chlorophenyl group at position 5 and a sulfanyl-acetamide linker terminating in a 3,4-dichlorophenyl moiety. Key features include:
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3N3OS/c1-24-16(11-2-4-12(19)5-3-11)9-22-18(24)26-10-17(25)23-13-6-7-14(20)15(21)8-13/h2-9H,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPAWNYXSZHLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄Cl₃N₃OS
- Molecular Weight : 396.8 g/mol
Research indicates that the biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells. The imidazole and thiazole moieties play crucial roles in enhancing its interaction with biological targets.
Anti-inflammatory Effects
A study exploring the anti-inflammatory properties of related compounds demonstrated that derivatives with similar structural features significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglia cells. This suggests that the compound may also exhibit protective effects against neuroinflammation, potentially beneficial in neurodegenerative diseases such as Parkinson's disease .
Anticancer Activity
The compound's anticancer potential has been evaluated through various assays. Notably, structure-activity relationship (SAR) studies have shown that modifications in the phenyl rings can significantly influence cytotoxicity against cancer cell lines. For instance, compounds featuring electron-withdrawing groups like chlorine exhibited enhanced antiproliferative effects .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 20.6 | Induces apoptosis |
| Compound B | Caco-2 (Colon Cancer) | 35.0 | Inhibits cell proliferation |
| Target Compound | Various | TBD | Modulates inflammatory pathways |
Neuroprotective Study
In a neuroprotective study, derivatives similar to our target compound were tested for their ability to mitigate LPS-induced neuroinflammation. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating neurodegenerative conditions .
Anticancer Efficacy
A recent investigation into the anticancer efficacy of thiazole derivatives revealed that compounds structurally related to this compound exhibited marked cytotoxicity against multiple cancer cell lines, including breast and lung cancers. This study highlighted the importance of the thiazole ring in enhancing biological activity through specific interactions with cellular targets .
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that imidazole derivatives possess significant antimicrobial activity. The presence of the chlorophenyl groups enhances this effect, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Recent investigations have identified imidazole derivatives as promising anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting potential therapeutic applications in oncology.
Applications in Drug Development
The unique structure of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide allows for various modifications that can enhance its pharmacological properties.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several imidazole derivatives. The tested compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Results Table :
Compound Bacterial Strain Inhibition Zone (mm) Test Compound Staphylococcus aureus 18 Test Compound Escherichia coli 15 -
Anticancer Activity Assessment :
- In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells.
- Results Table :
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 A549 (Lung) 10.0
Synthesis and Modification
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity.
Synthetic Route Overview
- Starting materials include chlorophenyl derivatives and imidazole.
- The reaction is facilitated through nucleophilic substitution methods.
- Final purification is achieved through crystallization or chromatography.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
N-(3,4-Dichlorophenyl) vs. N-(3,5-Dichlorophenyl) Derivatives
The position of chlorine atoms on the phenyl ring significantly impacts electronic and steric properties. For example:
- 3,4-Dichlorophenyl (target compound): Ortho and para chlorine substitution may enhance π-π stacking and dipole interactions compared to meta-substituted analogs.
4-Chlorophenyl vs. Naphthalenyl Substituents
Core Heterocycle Modifications
Imidazole vs. Pyrazole Derivatives
- Imidazole: Contains two nitrogen atoms, enabling dual hydrogen-bond donor/acceptor roles.
- Pyrazole : A five-membered ring with adjacent nitrogen atoms, favoring planar conformations and stronger dipole interactions .
Sulfur-Containing Linkers
Sulfanyl vs. Sulfonyl Groups
- Sulfanyl (thioether) : Electron-rich sulfur atom in the target compound may participate in hydrophobic interactions or coordinate metals.
- Sulfonyl (): Electron-withdrawing groups reduce nucleophilicity but improve oxidative stability .
Research Implications
- Structure-Activity Relationships (SAR) : The 3,4-dichlorophenyl group in the target compound may improve target selectivity over 3,5-dichloro analogs due to asymmetric steric effects.
- Synthetic Accessibility : The imidazole-thioether linkage (as in ) is readily synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, enabling scalable production .
Q & A
Q. What are the established synthetic routes for 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide, and how can reaction yields be optimized?
The compound is typically synthesized via carbodiimide-mediated coupling, as demonstrated in analogous acetamide derivatives. For example, a similar protocol involves reacting 3,4-dichlorophenylacetic acid with an imidazole-thiol intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, followed by acid extraction and crystallization . Yield optimization can be achieved by:
- Controlling reaction temperature (e.g., maintaining 273 K during coupling to minimize side reactions).
- Using stoichiometric excess of EDC (e.g., 10:1 molar ratio of EDC to reactants).
- Purification via slow evaporation of methylene chloride to obtain high-purity crystals .
Q. What analytical techniques are critical for structural characterization of this compound?
X-ray crystallography is the gold standard for resolving conformational details, such as dihedral angles between aromatic rings and hydrogen-bonding patterns. For instance, related acetamides exhibit three distinct molecular conformers in the asymmetric unit, with N–H···O hydrogen bonds forming R₂²(10)-type dimers . Complementary techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., distinguishing imidazole and dichlorophenyl protons).
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation pathways.
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Focus on target-specific assays guided by structural analogs. For example:
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms due to the imidazole-thiol moiety’s metal-coordination ability .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) using MTT or ATP-based viability assays.
- Docking studies : Use the resolved crystal structure to predict binding affinities to target proteins like COX-2 or EGFR .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced activity?
Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations can predict electronic properties, stability, and binding modes. For example:
- Reaction path search : Use software like GRRM to explore energy barriers for sulfanyl-group modifications .
- ADMET prediction : Tools like SwissADME can optimize pharmacokinetics by modifying substituents (e.g., reducing logP via polar groups) .
- Machine learning : Train models on existing bioactivity data to prioritize derivatives for synthesis .
Q. What experimental strategies address contradictions between computational predictions and observed biological data?
- Conformational analysis : Compare computed lowest-energy conformers with X-ray structures to identify biologically relevant conformations. For example, steric repulsion in the amide group may reduce binding affinity despite favorable in silico predictions .
- Solvent effects : Re-run simulations with explicit solvent models (e.g., water) to account for hydration-driven conformational changes.
- Dose-response refinement : Adjust assay conditions (e.g., pH, co-solvents) to align experimental IC₅₀ values with computational results .
Q. How do variations in molecular conformation impact the compound’s physicochemical properties?
Crystal structures of related compounds reveal that dihedral angles between the dichlorophenyl and imidazole rings (e.g., 54.8°–77.5°) influence:
- Solubility : Planar conformers exhibit higher crystallinity and lower aqueous solubility.
- Stability : Non-planar conformers may show reduced thermal stability (e.g., decomposition above 473 K) .
- Bioactivity : Conformational flexibility affects binding pocket compatibility in target proteins .
Q. What statistical experimental design approaches are suitable for optimizing reaction conditions?
Use response surface methodology (RSM) or factorial design to minimize trial-and-error:
- Central composite design : Vary temperature, solvent polarity, and catalyst loading to identify optimal yield conditions .
- Taguchi methods : Prioritize factors like reaction time and stoichiometry using orthogonal arrays .
- Data validation : Confirm reproducibility via triplicate runs and ANOVA analysis .
Methodological Notes
- Key references : Structural data from Acta Crystallographica , synthesis protocols from Polish Journal of Chemical Technology , and computational strategies from ICReDD .
- Advanced tools : GRRM for reaction path searches , SwissADME for ADMET .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
